3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione
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Overview
Description
. Lumichrome is a yellow crystalline compound that is involved in various biological processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione can be achieved through several methods. One common approach involves the oxidation of riboflavin under acidic conditions. This process typically uses reagents such as hydrogen peroxide or potassium permanganate to achieve the desired oxidation . The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of lumichrome.
Industrial Production Methods
Industrial production of lumichrome may involve the fermentation of genetically modified microorganisms that can produce riboflavin, followed by chemical oxidation to convert riboflavin to lumichrome . This method leverages the efficiency of microbial biosynthesis and the scalability of chemical oxidation processes.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Lumichrome can be further oxidized to form different derivatives.
Reduction: It can be reduced to form dihydrolumichrome under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Various oxidized derivatives of lumichrome.
Reduction: Dihydrolumichrome.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Studied for its role in riboflavin metabolism and its interactions with flavoproteins.
Medicine: Investigated for its potential therapeutic effects and its role in photodynamic therapy.
Industry: Utilized in the production of fluorescent dyes and pigments.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with flavoproteins and other biological molecules. It acts as a cofactor in various enzymatic reactions, facilitating electron transfer processes. The compound’s molecular targets include flavin-dependent enzymes, which play crucial roles in cellular respiration and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Lumiflavin: Another derivative of riboflavin with similar structural features but different functional groups.
Alloxazine: A tautomer of isoalloxazine, sharing the same ring system but differing in the position of hydrogen atoms.
Uniqueness
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure allows it to participate in unique biochemical pathways and makes it a valuable compound for various research applications .
Properties
CAS No. |
58010-90-5 |
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Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-6-3-4-7-8(5-6)13-9-10(14-7)15-12(18)16(2)11(9)17/h3-5H,1-2H3,(H,14,15,18) |
InChI Key |
IROVZESNKQWVQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=N2)C(=O)N(C(=O)N3)C |
Origin of Product |
United States |
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